1-Butyl-2,2-dimethyl aziridine
Description
Structure
3D Structure
Properties
CAS No. |
500585-07-9 |
|---|---|
Molecular Formula |
C8H17N |
Molecular Weight |
127.23 g/mol |
IUPAC Name |
1-butyl-2,2-dimethylaziridine |
InChI |
InChI=1S/C8H17N/c1-4-5-6-9-7-8(9,2)3/h4-7H2,1-3H3 |
InChI Key |
SVPNBALSAZBKAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC1(C)C |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 1 Butyl 2,2 Dimethyl Aziridine
Nucleophilic Ring-Opening Reactions
The high ring strain (approximately 27 kcal/mol) of the aziridine (B145994) ring makes it susceptible to nucleophilic attack, leading to the cleavage of one of the carbon-nitrogen bonds. researchgate.net This process is a cornerstone for creating 1,2-aminofunctionalized molecules, which are significant in the synthesis of complex structures, including natural products and pharmaceuticals. researchgate.net For non-activated aziridines like 1-butyl-2,2-dimethyl aziridine, which bear an electron-donating group on the nitrogen atom, activation is typically required to enhance their reactivity towards nucleophiles. nih.gov This activation is often achieved by converting the aziridine into a more reactive aziridinium (B1262131) ion. nih.gov
The regioselectivity of the ring-opening of 2,2-disubstituted aziridines like this compound is a critical aspect of their synthetic utility. Generally, in nucleophilic ring-opening reactions, the attack of the nucleophile occurs at the less substituted carbon atom (C3). researchgate.netnih.gov This preference is attributed to steric hindrance at the more substituted C2 position. nih.gov
However, the nature of the substituents on the aziridine ring and the reaction conditions can influence this selectivity. For instance, in the case of 2-alkyl-substituted aziridines, cleavage of the less hindered C-N bond is typically favored. researchgate.net The stereochemistry of the ring-opening reaction is also a key consideration. Many ring-opening reactions of aziridines proceed with a high degree of stereospecificity, often leading to the inversion of configuration at the carbon atom undergoing nucleophilic attack, which is characteristic of an S(_N)2 mechanism. mdpi.comosaka-u.ac.jp
Electrophiles play a crucial role in activating the aziridine ring for nucleophilic attack. nih.gov Common electrophiles include haloalkanes, acyl halides, and trialkylsilyl halides, which react with the lone pair of electrons on the aziridine nitrogen to form a reactive aziridinium ion. nih.gov The choice of electrophile can influence the stability of the resulting aziridinium ion and, consequently, the outcome of the reaction. nih.gov
A wide variety of nucleophiles can be employed in the ring-opening of aziridines, including heteroatom nucleophiles (such as amines, thiols, and halides) and carbon-based nucleophiles. researchgate.netmdpi.commdpi.com The "softness" or "hardness" of the nucleophile can affect the regioselectivity of the ring-opening process. beilstein-journals.org For example, "soft" nucleophiles often favor an S(_N)2' pathway in reactions with vinyl aziridines. beilstein-journals.org The nucleophile's strength and steric bulk also play a significant role in determining the reaction's efficiency and regiochemical outcome. nih.gov
The ring-opening of activated aziridines typically proceeds through an S(_N)2-type mechanism. osaka-u.ac.jpacs.org In this process, the nucleophile attacks one of the electrophilic carbon atoms of the aziridinium ion, leading to the simultaneous cleavage of the C-N bond and the formation of a new bond with the nucleophile. This concerted mechanism results in an inversion of stereochemistry at the site of attack. osaka-u.ac.jp
Mechanistic studies, including kinetic experiments and stereochemical analysis, have provided strong evidence for the S(_N)2 pathway. For example, the reaction of chiral aziridines often yields products with an inverted configuration at the carbon where the nucleophilic attack occurred. osaka-u.ac.jp Furthermore, computational studies using density functional theory (DFT) have been employed to analyze the reactivity and regioselectivity in the ring-opening of non-activated aziridines, supporting the proposed mechanistic pathways. dntb.gov.ua
Transition Metal-Catalyzed Transformations
Transition metal catalysis has emerged as a powerful tool for the functionalization of aziridines, offering unique reactivity and selectivity that complements traditional methods. mdpi.com These catalytic systems can facilitate a variety of transformations, including cross-coupling reactions, by activating the aziridine ring towards a broader range of nucleophiles and reaction partners.
Aziridines, including this compound, can serve as substrates in transition metal-catalyzed cross-coupling reactions. mdpi.com These reactions provide a direct method for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of aziridines. Various transition metals, such as palladium, nickel, and copper, have been successfully employed to catalyze these transformations. nih.gov
Palladium catalysis is particularly prominent in the cross-coupling reactions of aziridines. acs.orgscispace.com The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, has been adapted for the arylation of aziridines. acs.org In this context, the aziridine acts as an electrophilic partner.
While specific examples detailing the Suzuki-Miyaura arylation of this compound are not extensively documented in the provided search results, the general principle involves the palladium-catalyzed ring-opening of the aziridine followed by coupling with an arylboronic acid. acs.org This methodology has been applied to other aziridine derivatives, demonstrating its potential for creating β-arylethylamine skeletons, which are important structural motifs in medicinal chemistry. osaka-u.ac.jpresearchgate.net The reaction typically proceeds with high regioselectivity, often favoring the cleavage of the less sterically hindered C-N bond. researchgate.net
Cross-Coupling Reactions Involving Aziridines as Substrates
Copper-Catalyzed Reactions
Copper catalysts have been effectively used in the ring-opening reactions of aziridines. These reactions often involve the formation of new carbon-heteroatom or carbon-carbon bonds. For instance, copper-catalyzed reactions of aziridines with imines or isocyanates have been developed for the synthesis of imidazolidines and imidazolidinones, respectively. frontiersin.orgnih.gov A proposed mechanism involves the coordination of the aziridine to the copper catalyst, followed by nucleophilic attack of the imine or isocyanate to open the aziridine ring and subsequent cyclization. nih.gov
In the context of borylative ring-opening, copper catalysis has been employed to react alkyl aziridines with bis(pinacolato)diboron (B136004) (B2pin2). mdpi.com This reaction provides a direct route to functionalized β-aminoboronates. mdpi.com The success of this transformation is highly dependent on the N-protecting group of the aziridine and the reaction conditions. For example, N-(2-picolinoyl) protected aziridines have shown promise in these reactions when used with a copper(I) chloride catalyst and a strong base like potassium tert-butoxide. mdpi.com The reaction is regioselective, with the nucleophilic boron reagent attacking the less substituted carbon of the aziridine ring. mdpi.com
It has been noted that in some copper-catalyzed reactions, such as aziridination of alkenes, side products can arise from the copper-catalyzed ring-opening of the initially formed aziridine product. nih.gov This highlights the ability of copper catalysts to facilitate the cleavage of the C-N bonds in the aziridine ring. The mechanism of copper-catalyzed aziridination is suggested to proceed through a Cu(I)/Cu(III) cycle, where the rate-determining step is the formation of a metallanitrene species. cmu.edu
| Entry | N-Protecting Group | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Tosyl | CuCl | t-BuOK | THF | 60 | 24 | No Reaction |
| 2 | Boc | CuCl | t-BuOK | THF | 60 | 24 | No Reaction |
| 3 | 2-Picolinoyl | CuCl | t-BuOK | THF | 60 | 24 | Low |
| 4 | 2-Picolinoyl | CuCl | t-BuOK (2.0 equiv) | THF | 60 | 5 | Improved |
| 5 | 2-Picolinoyl | CuI | t-BuOK | THF | 60 | - | Lower than CuCl |
Rhodium-Catalyzed Reactions
Rhodium catalysts are also effective in promoting transformations of aziridines. One notable reaction is the ring expansion of aziridines to form larger heterocyclic structures like dehydropiperidines. springernature.com This process can occur via an intermolecular reaction between a bicyclic aziridine and a rhodium-supported vinyl carbene, generated from a vinyl diazoacetate. springernature.com The proposed mechanism involves the formation of an aziridinium ylide intermediate, which then undergoes a pseudo- mdpi.comacs.org-sigmatropic rearrangement to afford the expanded ring system. springernature.com
Rhodium(I) catalysts have been utilized in the annulative rearrangement of bicyclo[1.1.0]butane-linked dihydroquinolines, which are synthesized from the reaction of bicyclo[1.1.0]butyl anions with quinoline (B57606) derivatives. nih.gov This rearrangement leads to the formation of novel bridged heterocyclic scaffolds. nih.gov Mechanistic studies, supported by DFT calculations, suggest the involvement of rhodium carbenoid and metallacyclobutane intermediates in this transformation. nih.gov
Furthermore, rhodium(I) catalysis has been applied in the cascade C(sp2)–H bond alkylation and amidation of anilines, where a phosphanamine directing group is employed. nih.gov While this reaction does not directly involve the ring-opening of a pre-formed aziridine, it showcases the utility of rhodium in C-N bond-forming reactions that are fundamental to aziridine chemistry. The proposed catalytic cycle involves oxidative addition of the N-H bond to the Rh(I) center, followed by insertion of an acrylate (B77674) and reductive elimination. nih.gov
| Aziridine Substrate | Diazoacetate Reagent | Catalyst | Product | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|---|
| cis-bicyclic aziridine | Vinyl styrenyl diazoacetate | Rh2(OAc)4 | Dehydropiperidine | Excellent | Excellent |
Ring Expansion and Cycloaddition Reactions
The inherent ring strain of aziridines (26-27 kcal/mol) makes them susceptible to ring-opening and subsequent reactions to form larger, more stable ring systems. clockss.org
Ring expansion reactions of aziridines provide access to a variety of larger N-heterocycles. A notable example is the rhodium-catalyzed reaction of bicyclic aziridines with vinyl diazoacetates to yield dehydropiperidines. springernature.com This transformation proceeds through an aziridinium ylide intermediate followed by a pseudo- mdpi.comacs.org-sigmatropic rearrangement. springernature.com
Aziridines also participate in cycloaddition reactions, acting as three-atom synthons. Formal [3+2] cycloaddition reactions between N-sulfonyl or N-sulfamoyl aziridines and alkenes, mediated by a Lewis acid, afford 1-azaspiro[4.n]alkanes. researchgate.net DFT calculations suggest that the rate-determining step is the initial C-N bond cleavage to form a zwitterionic intermediate. researchgate.net Photocatalytic [3+2] cycloadditions of aziridines with various dipolarophiles have also been developed, proceeding rapidly under visible light irradiation. rsc.org This method is proposed to involve the generation of a reactive ylide through two consecutive single-electron transfer processes. rsc.org
Furthermore, photosensitized cycloadditions of aziridines, such as cis-1-butyl-2,3-diphenylaziridine, with dipolarophiles like methyl maleate (B1232345) and fumarate (B1241708) have been reported. researchgate.net These reactions, initiated by a photosensitizer like 9,10-dicyanoanthracene (B74266) (DCA), can proceed through either a radical cation intermediate or an azomethine ylide, depending on the nature of the dipolarophile. researchgate.net A [2+2+1] cycloaddition involving N-tosylhydrazones, tert-butyl nitrite, and alkenes has been reported to produce isoxazolines, proceeding through the in situ formation of a nitronate. rsc.org
Isomerization Reactions of Aziridines
The isomerization of aziridines represents an atom-economical transformation to other valuable nitrogen-containing compounds. For instance, N-tosyl aziridines can be isomerized to the corresponding N-tosyl imines, a reaction that can be catalyzed by either acid or a palladium catalyst. nsf.gov A cooperative titanium and chromium catalytic system has been shown to isomerize aziridines to allyl amines under mild conditions. nsf.gov This process is believed to involve the regioselective opening of the aziridine by the titanium catalyst to form a radical intermediate. nsf.gov
The rearrangement of 2-(1-aziridinyl)quinoxalines has also been studied, leading to the formation of different isomeric products. acs.org The isomerization of 1-arylazoaziridines to Δ2-1,2,3-triazolines can be facilitated by sodium iodide in acetone. datapdf.com The rate of this isomerization is influenced by the electronic nature of the substituents on the aryl group, with electron-withdrawing groups accelerating the reaction. datapdf.com
Radical and Reductive Transformations
Catalytic Radical Ring Opening
The ring-opening of aziridines can also be initiated by radical processes. A titanocene (B72419) catalyst has been used for the first catalytic, radical-radical ring opening of N-acylated aziridines. mdpi.com This regioselective reaction demonstrates good functional group tolerance and is effective for creating quaternary carbon centers. mdpi.com DFT computational studies have supported a concerted process for the electron transfer-mediated ring opening of N-acyl aziridines. mdpi.com
A nickel/photoredox-catalyzed strategy has been developed for the coupling of aziridines with alkyl radicals. researchgate.net This method utilizes visible light to promote the synthesis and subsequent ring-opening of the aziridine. researchgate.net The use of catalytic aminium radical-cation salts, such as Magic Blue, can initiate the SN2-type nucleophilic ring opening of activated aziridines with arenes and heteroarenes. acs.org
Electrochemical Reductive Strategies
Electrochemical methods offer an alternative approach to the reductive transformation of aziridines. While specific studies on the electrochemical reduction of this compound are not detailed in the provided context, the principles of electrochemical reduction can be applied to aziridine systems. For instance, electrochemical reduction has been used for the cleavage of C(sp³)–O bonds in benzylic alcohols, generating anionic species that can be trapped by electrophiles like carbon dioxide. beilstein-journals.org This suggests that electrochemical reduction could potentially be used to cleave the C-N bonds in an aziridinium ion, which can be formed by alkylation of the aziridine nitrogen. nih.gov The reduction of azides to amines, a related transformation, can be achieved using sodium borohydride (B1222165) with a catalytic amount of tin(IV) 1,2-benzenedithiolate, highlighting the potential for reductive cleavage of nitrogen-containing functional groups. acs.org
Functionalization and Derivatization Strategies
The primary route for the functionalization and derivatization of this compound involves the nucleophilic opening of the strained aziridine ring. This process allows for the introduction of a wide array of substituents, leading to the formation of diverse molecular architectures.
Introduction of Heteroatom Substituents
The introduction of heteroatom substituents onto the this compound framework is typically achieved through ring-opening reactions with heteroatomic nucleophiles. These reactions are generally regioselective, with the nucleophile attacking one of the carbon atoms of the aziridine ring, leading to the cleavage of a carbon-nitrogen bond. For N-alkylated aziridines that are not activated by an electron-withdrawing group on the nitrogen, the ring-opening is often acid-catalyzed to protonate the nitrogen and make the ring more susceptible to nucleophilic attack.
In the case of this compound, the attack of a nucleophile is expected to occur at the less sterically hindered carbon atom. The presence of the gem-dimethyl group at the C2 position directs the nucleophilic attack to the C3 carbon. This regioselectivity is a common feature in the reactions of unsymmetrically substituted aziridines.
A variety of heteroatomic nucleophiles can be employed for this purpose, including:
Oxygen Nucleophiles: Water, alcohols, and carboxylic acids can serve as nucleophiles, typically under acidic conditions, to yield amino alcohols, amino ethers, and amino esters, respectively.
Sulfur Nucleophiles: Thiols can react with the aziridine ring to produce aminothiols.
Halogen Nucleophiles: Halide ions, such as chloride or bromide, can act as nucleophiles to afford haloamines.
Nitrogen Nucleophiles: Amines and azides can also be used to open the aziridine ring, resulting in the formation of diamines and azidoamines.
The following table provides illustrative examples of the expected products from the ring-opening of this compound with various heteroatomic nucleophiles.
| Nucleophile | Reagent Example | Expected Product |
| Water | H₂O / H⁺ | 1-(Butylamino)-2-methylpropan-2-ol |
| Methanol (B129727) | CH₃OH / H⁺ | 1-(Butylamino)-2-methoxy-2-methylpropane |
| Thiophenol | PhSH | 1-(Butylamino)-2-methyl-2-(phenylthio)propane |
| Benzylamine | PhCH₂NH₂ | N¹-Benzyl-N²-butyl-2-methylpropane-1,2-diamine |
Note: The regiochemistry of the products is predicted based on the steric hindrance at the C2 position.
Preparation of Polyfunctionalized Aziridine Derivatives
The synthesis of polyfunctionalized derivatives of this compound builds upon the initial ring-opening reaction. The products of these reactions bear new functional groups that can be further manipulated to introduce additional complexity. This sequential approach allows for the creation of molecules with multiple functionalities.
For instance, the amino alcohol formed from the ring-opening with water contains both a secondary amine and a tertiary alcohol. The amine can undergo a variety of reactions, such as acylation, alkylation, or sulfonylation, while the tertiary alcohol can be a site for other transformations, although it is generally less reactive than a primary or secondary alcohol.
The table below outlines potential pathways to polyfunctionalized derivatives starting from a ring-opened product of this compound.
| Initial Ring-Opened Product | Subsequent Reaction | Resulting Polyfunctionalized Derivative |
| 1-(Butylamino)-2-methylpropan-2-ol | Acylation with acetyl chloride | N-Acetyl-N-butyl-1-amino-2-methylpropan-2-ol |
| 1-(Butylamino)-2-methylpropan-2-ol | Alkylation with methyl iodide | N-Butyl-N-methyl-1-amino-2-methylpropan-2-ol |
| N¹-Benzyl-N²-butyl-2-methylpropane-1,2-diamine | Debenzylation | N²-Butyl-2-methylpropane-1,2-diamine |
The development of synthetic routes to polyfunctionalized aziridine derivatives is an active area of research, with applications in medicinal chemistry and materials science. The ability to introduce multiple functional groups with control over their placement allows for the fine-tuning of molecular properties.
Computational and Theoretical Investigations of 1 Butyl 2,2 Dimethyl Aziridine Chemistry
Quantum Chemical Studies on Reaction Mechanisms
Quantum chemical calculations are a cornerstone for elucidating the intricate details of reaction mechanisms at the molecular level. For aziridine (B145994) systems, including N-alkyl-2,2-dimethylaziridines, these studies provide a framework for understanding their reactivity.
Elucidation of Transition States and Energy Barriers
The elucidation of transition states and their corresponding energy barriers is fundamental to predicting reaction kinetics and pathways. Theoretical studies on related N-substituted aziridines have shed light on the energetic landscape of their reactions. For instance, the N-inversion energy, which is a critical parameter for understanding the stereochemical stability of the nitrogen center, has been computationally investigated for a series of N-substituted aziridines using B3LYP/6-31+ methods researchgate.net. While specific data for 1-Butyl-2,2-dimethyl aziridine is not explicitly detailed in the surveyed literature, the trends observed for other N-alkyl substituents provide a strong basis for estimation.
In the acid-catalyzed isomerization of N-acyl-2,2-dimethylaziridines, density functional theory (DFT) calculations at the B3LYP/6-311++G(2d,2p) level have been employed to optimize the geometries of reactants, transition states, and products researchgate.netresearchgate.net. These studies reveal that the reaction proceeds through protonation of the aziridine nitrogen, followed by ring-opening. The energy barriers for these steps are influenced by the nature of the N-substituent. For example, the thermal rearrangement of N-acyl-2,2-dimethylaziridines can proceed via different transition states, leading to various products such as N-methallylamides or oxazolines researchgate.netresearchgate.net.
Table 1: Calculated N-Inversion Energies for Various N-Substituted Aziridines researchgate.net
| N-Substituent | N-Inversion Energy (kcal/mol) |
| H | 16.64 |
| Me | 16.97 |
| Ph | 8.91 |
| Bn | 16.70 |
| CHMePh | 17.06 |
| COPh | 5.75 |
| SO2Ph | 12.18 |
This table, based on data from related compounds, suggests that the N-inversion barrier for this compound would be in a similar range to other N-alkyl substituted aziridines.
Computational Rationalization of Regio- and Stereoselectivity
Computational methods are instrumental in rationalizing the regio- and stereoselectivity observed in the reactions of aziridines. The ring-opening of aziridines with nucleophiles can occur at either of the ring carbons, and the preferred site of attack is dictated by a combination of steric and electronic factors.
Studies on the nucleophilic ring-opening of N-substituted aziridines have shown that the regioselectivity is dependent on the substituents on both the nitrogen and the carbon atoms of the ring researchgate.net. For 2,2-disubstituted aziridines, nucleophilic attack is generally directed to the less substituted carbon. However, the nature of the N-substituent can modulate this preference. DFT calculations, particularly the analysis of frontier molecular orbitals (FMOs) and electrostatic potential maps, can predict the most likely site of nucleophilic attack researchgate.net.
In the context of stereoselectivity, computational studies on the addition of organometallic reagents to aziridine-2-carboxaldehydes have demonstrated that the stereochemical outcome can be rationalized by considering the ground-state conformational preferences of the substrate msu.edu. While not directly involving this compound, these studies highlight the power of computational analysis in predicting and explaining the formation of specific stereoisomers.
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of molecules and how this structure influences reactivity. For a flexible molecule like this compound, which possesses a butyl group capable of multiple conformations, these analyses are particularly important.
Density Functional Theory (DFT) Applications in Aziridine Reactivity
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the reactivity of organic molecules, including aziridines. DFT methods offer a good balance between computational cost and accuracy, making them suitable for investigating reaction mechanisms, electronic properties, and spectroscopic features.
As previously mentioned, DFT calculations at the B3LYP/6-311++G(2d,2p) level have been successfully used to study the acid-catalyzed rearrangement of N-acyl-2,2-dimethylaziridines researchgate.netresearchgate.netias.ac.in. These calculations provided optimized geometries for reactants, transition states, and products, and the calculated reaction pathways were in good agreement with experimental observations. The reactivity of different N-acyl derivatives was rationalized based on the electronic properties derived from the DFT calculations.
Furthermore, DFT has been employed to investigate the reactivity of N-substituted aziridines towards nucleophilic ring-opening researchgate.net. The calculated reaction barriers and the nature of the transition states provided a theoretical basis for the observed reactivity trends. In the context of polymerization, DFT calculations have been used to support the observed reactivity of N-alkylaziridines, showing that while some derivatives polymerize, others, like N-benzyl-2,2-dimethylaziridine, form stable aziridinium (B1262131) salts instead researchgate.net. This highlights the utility of DFT in predicting the feasibility of different reaction pathways.
Table 2: DFT Methods and Basis Sets Used in Aziridine Studies
| Study Focus | DFT Functional | Basis Set | Reference |
| Acid-catalyzed Rearrangement | B3LYP | 6-311++G(2d,2p) | researchgate.netresearchgate.netias.ac.in |
| N-Inversion and Ring-Opening | B3LYP | 6-31+G* | researchgate.net |
| Polymerization Reactivity | Not specified | Not specified | researchgate.net |
Predictive Modeling for Novel Transformations
While the primary application of computational chemistry in the context of this compound has been in understanding existing reactions, these methods also hold significant promise for predictive modeling of novel transformations. By computationally screening a range of potential reactants and reaction conditions, it is possible to identify promising new synthetic routes.
For instance, the principles learned from the computational studies of ring-opening reactions with known nucleophiles can be extended to predict the outcomes with novel nucleophiles. By calculating the activation barriers for different potential pathways, it is possible to predict the regioselectivity and stereoselectivity of a yet-to-be-attempted reaction.
Furthermore, computational methods can be used to design novel catalysts for transformations involving this compound. By modeling the interaction of the aziridine with different catalyst scaffolds, it is possible to identify catalysts that could promote specific desired reactions, such as enantioselective ring-opening or cycloaddition reactions. While specific predictive models for novel transformations of this compound have not been reported in the literature surveyed, the foundational computational work on related systems provides a strong basis for future predictive studies.
Applications of 1 Butyl 2,2 Dimethyl Aziridine As a Building Block in Complex Organic Synthesis
Synthesis of Nitrogen-Containing Heterocycles
The high ring strain energy of the aziridine (B145994) core is a powerful thermodynamic driving force for ring-opening and ring-expansion reactions, making it an ideal precursor for the synthesis of larger, more complex nitrogen-containing heterocycles. scispace.com
The synthesis of five-membered cyclic ureas, such as imidazolidin-2-ones, can be achieved through the ring expansion of aziridines. acs.orgresearchgate.net This transformation typically involves the reaction of an N-substituted aziridine with an isocyanate. The reaction proceeds via nucleophilic attack of the aziridine nitrogen onto the isocyanate carbon, followed by an intramolecular ring-opening of the strained aziridine by the newly formed anion to yield the five-membered ring. While specific studies on 1-butyl-2,2-dimethyl aziridine are not prevalent, the reaction of N-allylureas, which can be conceptually linked to aziridine precursors, in palladium-catalyzed carboamination reactions is a well-established method for forming substituted imidazolidin-2-ones. nih.gov These methods generate two new bonds and up to two stereocenters in a single step, highlighting the efficiency of using such precursors. nih.gov
Traditional routes often rely on the carbonylation of 1,2-diamines with toxic reagents like phosgene. researchgate.netnih.gov In contrast, aziridine ring expansion offers a more elegant and often milder alternative for accessing these valuable heterocyclic cores, which are found in numerous bioactive compounds and are used as chiral auxiliaries in synthesis. researchgate.netnih.gov
One of the most fundamental and widely exploited reactions of aziridines is their regioselective ring-opening by various nucleophiles to produce vicinal bifunctional compounds like β-amino alcohols and diamines. beilstein-journals.org For an asymmetrically substituted aziridine like this compound, the nucleophilic attack is generally expected to occur at the less sterically hindered carbon atom.
The synthesis of β-amino alcohols can be achieved by the acid-catalyzed ring-opening of aziridines with alcohols or water. beilstein-journals.org For instance, the ring-opening of N-unfunctionalized aziridine-2-carboxylates with various alcohol nucleophiles, including methanol (B129727) and benzyl (B1604629) alcohol, proceeds with high regioselectivity to furnish β-alkoxy amino acid derivatives in excellent yields. beilstein-journals.org Similarly, reaction with hydrochloric acid can produce β-chloroamine derivatives, which are versatile intermediates for further functionalization. beilstein-journals.org The general principle of synthesizing aziridines from β-amino alcohols via methods like the Wenker synthesis or Mitsunobu reaction is also reversible, allowing access to the amino alcohols from the aziridine. researchgate.netrsc.org
The following table summarizes representative ring-opening reactions of aziridines with various nucleophiles, illustrating the types of products that can be generated from a precursor like this compound.
| Nucleophile | Reagent/Conditions | Product Type | Reference |
| Alcohols (e.g., MeOH) | Camphorsulfonic acid (CSA) | β-Alkoxy amine | beilstein-journals.org |
| Halide (e.g., Cl⁻) | 4 M HCl in dioxane | β-Haloamine | beilstein-journals.org |
| Azide (B81097) (N₃⁻) | HN₃ | Azido amine | researchgate.net |
| Amines | ZnBr₂ | Vicinal diamine | researchgate.net |
Aziridines serve as compact building blocks for the assembly of complex, fused polycyclic scaffolds. Their ability to act as bis-electrophiles or to be converted into reactive intermediates like azomethine ylides enables their participation in cascade and cycloaddition reactions. scispace.comutoronto.ca
A powerful strategy involves the one-pot sequential ring-opening of an N-sulfonylated aziridine followed by an intramolecular nucleophilic aromatic substitution (SNAr) to generate benzo-fused sultams. acs.org In this approach, an N-((ortho-fluoroaryl)sulfonyl)aziridine is first opened by an amino alcohol; subsequent base-mediated cyclization via attack of the alcohol onto the electron-deficient aromatic ring forges the fused heterocyclic system. acs.org This modular method allows for the creation of 7-, 10-, and 11-membered fused rings containing multiple stereocenters. acs.org Another route to fused systems involves the intramolecular [4+3] cycloaddition of methyleneaziridines, which can be generated from aziridine precursors, to form seven-membered polycyclic imines. nih.gov
Construction of Chiral Scaffolds and Enantioselective Synthesis
Chiral aziridines are exceptionally valuable intermediates in asymmetric synthesis, providing access to a wide range of enantiomerically pure compounds, including amino acids, alkaloids, and pharmaceuticals. nih.govmdpi.com While this compound itself is achiral (assuming no substitution at the third carbon), its derivatives or its use in catalyst-controlled reactions are central to enantioselective synthesis.
The enantioselective aziridination of alkenes using chiral catalysts is a primary method for producing optically active aziridines. nih.govresearchgate.net For example, chiral Brønsted acids can catalyze the reaction between imines and diazo compounds to afford trifluoromethyl-substituted aziridines with excellent diastereo- and enantioselectivity. researchgate.net Similarly, chiral rhodium(II) catalysts can direct the aziridination of alkenyl alcohols. nih.gov
Once formed, these chiral aziridines can be transformed into other valuable molecules with retention or inversion of stereochemistry. The synthesis of enantiomerically pure amines and amino alcohols often relies on the regioselective reductive ring-opening of a chiral aziridine, such as N-(1-phenylethyl)aziridine-2-carboxylates. nih.gov This strategy was applied in the formal synthesis of the therapeutic drugs (R,R)-formoterol and (R)-tamsulosin. nih.gov The stereochemistry of reactions involving aziridines can also be controlled by the substituents on the nitrogen atom, which can direct the outcome of subsequent transformations to produce homochiral amines with high diastereomeric excess. nih.gov
Role in the Development of Diverse Chemical Libraries
The modularity and predictable reactivity of aziridines make them ideal starting points for the generation of diverse chemical libraries for drug discovery and materials science. A single aziridine core can be combined with a wide array of reaction partners to rapidly produce a large number of structurally distinct molecules. utoronto.ca
A compelling example is the one-pot synthesis of benzo-fused sultam libraries. acs.org By reacting a single (o-fluoroaryl)sulfonyl aziridine building block with a diverse set of commercially available amino alcohols or cyclic amines, a library of complex polycyclic scaffolds can be generated efficiently. acs.org This "click, click, click, cyclize" strategy highlights the power of using aziridines as versatile bis-electrophilic species, where sequential reactions introduce molecular diversity at multiple points. acs.org The development of such robust, one-pot protocols is crucial for modern medicinal chemistry, enabling the exploration of vast chemical space in the search for new bioactive compounds.
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to Aziridines
Modern NMR Spectroscopic Techniques for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular framework of 1-Butyl-2,2-dimethyl aziridine (B145994). One-dimensional (1D) ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allow for the complete and unambiguous assignment of all proton and carbon signals.
In the ¹H NMR spectrum, the protons of the butyl group and the dimethyl-substituted aziridine ring exhibit characteristic chemical shifts and coupling patterns. The gem-dimethyl protons at the C2 position are expected to appear as a singlet, while the protons of the n-butyl group will show distinct multiplets corresponding to the -CH₂- groups and a terminal -CH₃ group. The protons on the C3 carbon of the aziridine ring would also present a unique signal.
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. Distinct signals are expected for the quaternary C2 carbon, the C3 methylene (B1212753) carbon of the aziridine ring, and the four unique carbons of the n-butyl group. The chemical shifts are influenced by the ring strain and the electronegativity of the adjacent nitrogen atom. While specific experimental data for 1-Butyl-2,2-dimethyl aziridine is not publicly available, expected chemical shift ranges can be inferred from data on analogous structures like 2,2-dimethylaziridine (B1330147) and 1-butyl-aziridine. nih.govnist.gov
Mass Spectrometry Approaches for Molecular Characterization
Mass spectrometry (MS) is a critical tool for determining the molecular weight and investigating the fragmentation pathways of this compound, which has a molecular weight of 127.23 g/mol . chemeo.comnih.gov Electron Ionization (EI) is a common technique used to generate a mass spectrum, which displays the molecular ion (M⁺) peak and various fragment ions.
The fragmentation of N-alkyl amines is often dominated by alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, the most prominent fragmentation pathway is expected to be the loss of a propyl radical from the butyl group, leading to a stable iminium ion. Other potential fragmentations include the loss of a methyl group from the dimethyl-substituted carbon and cleavage of the aziridine ring.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography provides the most definitive three-dimensional structural information for a molecule, including bond lengths, bond angles, and the absolute configuration of chiral centers. While obtaining a suitable single crystal of a small, non-polar liquid like this compound can be challenging, analysis of crystalline derivatives is a common strategy. rsc.org
Crystallographic studies of other substituted aziridines have revealed key structural features that would be expected in this compound. rsc.org The aziridine ring is a strained three-membered ring, and the nitrogen atom typically exhibits a pyramidal geometry, lying out of the plane formed by its three substituents. rsc.org The bond lengths and angles within the aziridine ring are characteristic of this strained system.
Integration of Spectroscopic Data with Computational Models
Computational chemistry, particularly Density Functional Theory (DFT), plays an increasingly vital role in the structural elucidation of molecules like this compound. researchgate.netnih.govnih.gov DFT calculations can be used to predict molecular geometries, vibrational frequencies, and, importantly, NMR chemical shifts with a high degree of accuracy. nih.govmdpi.com
By comparing the computationally predicted NMR spectra with the experimental data, a higher level of confidence in the structural assignment can be achieved. For instance, different possible conformations or isomers can be modeled, and the calculated spectra for each can be compared against the experimental spectrum to identify the correct structure. nih.gov Furthermore, computational models can provide insights into the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are important for understanding the molecule's reactivity. nih.govresearchgate.net This synergy between experimental spectroscopic data and theoretical calculations provides a powerful and comprehensive approach to molecular characterization.
Future Research Directions and Emerging Trends in N Alkyl Aziridine Chemistry
Exploration of Novel Catalytic Systems
The development of new and improved catalytic systems is a cornerstone of advancing N-alkyl aziridine (B145994) chemistry. While significant progress has been made, the search for more efficient, selective, and environmentally benign catalysts continues to be a major focus.
Recent research has explored a variety of metals, including rhodium, silver, copper, and nickel, to catalyze the synthesis and ring-opening reactions of aziridines. For instance, rhodium(II) catalysts have been effectively used for the direct and stereospecific N-H and N-alkyl aziridination of unactivated olefins using hydroxylamine-O-sulfonic acids. nih.gov Silver catalysts have also shown promise in achieving chemo- and enantioselective aziridinations. acs.org
A notable trend is the development of catalytic systems that operate under milder conditions and tolerate a wider range of functional groups. For example, a nickel-catalyzed cross-coupling reaction between N-sulfonyl aziridines and organozinc reagents has been developed, which proceeds at room temperature and is tolerant of various functional groups. acs.orgprinceton.edu The use of pincer-complex catalysts with palladium has also enabled the regioselective synthesis of allylic amine derivatives from vinyl aziridines under mild conditions. mdpi.com
Furthermore, there is a growing interest in organocatalysis as a metal-free alternative. Chiral Brønsted acids, such as BINOL N-triflylphosphoramide, have been successfully employed in the asymmetric aza-Darzens reaction to produce N-aryl-cis-aziridines with high enantioselectivity. d-nb.info N-heterocyclic carbenes (NHCs) are also emerging as powerful organocatalysts for the ring-opening polymerization of N-activated aziridines, offering a metal-free route to well-defined poly(aziridine)s. utwente.nl
The exploration of bimetallic catalytic systems is another promising avenue. A synergistic approach using palladium and a Lewis acid has been shown to effectively catalyze the synthesis of complex heterocyclic structures from aziridines. mdpi.com
Table 1: Examples of Novel Catalytic Systems in N-Alkyl Aziridine Chemistry
| Catalyst System | Reaction Type | Key Advantages |
| Rh(II) complexes | N-H and N-alkyl aziridination of olefins | Direct, stereospecific, uses inexpensive aminating agents. nih.gov |
| Ag(I) complexes | Enantioselective aziridination | High chemo- and enantioselectivity. acs.org |
| Ni(II)/dimethyl fumarate (B1241708) | Cross-coupling with organozinc reagents | Mild conditions, functional group tolerance. acs.orgprinceton.edu |
| Pd/pincer-complex | Cross-coupling with organoboronic acids | High regioselectivity, mild conditions. mdpi.com |
| Chiral Brønsted acids | Asymmetric aza-Darzens reaction | Metal-free, high enantioselectivity. d-nb.info |
| N-Heterocyclic carbenes (NHCs) | Ring-opening polymerization | Metal-free, controlled polymerization. utwente.nl |
| Pd/Lewis acid (bimetallic) | Synthesis of complex heterocycles | Synergistic catalysis, novel transformations. mdpi.com |
| Zirconium-based catalysts | Aziridination of alkenes | High efficiency and stereoselectivity for unactivated alkenes. rsc.org |
Development of Green Chemistry Approaches for Aziridine Synthesis and Transformations
In line with the growing emphasis on sustainable chemistry, the development of environmentally friendly methods for the synthesis and manipulation of aziridines is a critical area of research. rsc.org This involves the use of greener solvents, catalyst-free conditions, and atom-economical reagents.
A significant advancement is the use of flow chemistry to safely and sustainably prepare 2H-azirines and highly functionalized NH-aziridines. nih.govrsc.org This approach, utilizing an environmentally benign solvent like cyclopentyl methyl ether (CPME), allows for better control over hazardous intermediates and reduces waste. nih.gov
Photochemistry is also emerging as a powerful tool for green aziridination. Recent studies have demonstrated the use of visible light to induce the homolytic cleavage of the N-Cl bond in Chloramine T, enabling the catalyst-free aziridination of olefins. rsc.orgrsc.org This method is operationally simple and produces benign byproducts. rsc.org
The use of readily available and less hazardous starting materials is another key aspect of green aziridine chemistry. Hydroxylamine-O-sulfonic acids are being explored as inexpensive and nitro group-free aminating reagents for the direct synthesis of N-H and N-alkyl aziridines from unactivated olefins. nih.govresearchgate.net
Efforts are also being made to develop more sustainable ring-opening reactions. Microwave-assisted synthesis has been shown to be a facile method for the ring-opening of epoxides to form aziridine derivatives, often with reduced reaction times and energy consumption. researchgate.net
Investigation of Underexplored Reactivity Modes
While the nucleophilic ring-opening of aziridines is a well-established and widely utilized transformation, researchers are increasingly exploring less common reaction pathways to unlock new synthetic possibilities. acs.orgnih.gov This includes investigating the reactivity of "anomalous" aziridines and developing novel cycloaddition reactions.
One area of focus is the generation and reaction of aziridinium (B1262131) ylides. acs.orgnih.gov These reactive intermediates can be formed by the reaction of the aziridine nitrogen with carbenes and can then participate in various transformations, such as [3+1] and [3+3] ring expansions. nih.gov
The stereocontrolled formation of 2-amidoallyl cations from aziridines is another emerging area of interest. acs.orgnih.gov These cations can then react with nucleophiles to afford stereochemically complex amine structures. Additionally, the oxidation of the double bond in methyleneaziridines presents another avenue for functionalization. nih.gov
The development of novel cycloaddition reactions involving aziridines is also expanding their synthetic utility. For example, a palladium-catalyzed [3+3]-cycloaddition of aziridines with trimethylenemethane has been used in the synthesis of enantiopure piperidines. illinois.edu Rhodium-catalyzed reactions of aziridines with alkynes can lead to either [5+2] or [3+2] cycloaddition products, depending on the reaction conditions. mdpi.com
Furthermore, the reactivity of dianions of carboxylic acids towards aziridines has been studied, providing a direct, one-step route to γ-aminoacids. mdpi.com This method offers a complementary approach to the reactions of enolates from other carbonyl compounds. mdpi.com
Application in Complex Molecule Total Synthesis beyond Direct Derivatization
The utility of N-alkyl aziridines as versatile building blocks extends beyond their direct incorporation into target molecules. utoronto.ca They serve as key intermediates in the total synthesis of complex natural products and other biologically active compounds, where the aziridine ring is strategically opened or rearranged to construct more elaborate molecular architectures. utoronto.cascholaris.ca
The inherent strain of the aziridine ring makes it a valuable precursor for the synthesis of larger heterocyclic systems. scholaris.ca For instance, a sequence of cyclization and aziridine-opening transformations can provide straightforward access to five-membered pyrrolidines and six-membered piperidines, which are common motifs in natural products and pharmaceuticals. scholaris.ca
N-alkyl aziridines have been employed in the synthesis of various alkaloids. nih.gov A "build/couple/pair" strategy utilizes the regio- and stereochemically controlled ring-opening of N-alkyl aziridines with nucleophiles, followed by intramolecular cyclization to generate polycyclic heterocyclic skeletons. nih.gov This approach benefits from the ability to prepare the starting aziridines on a multi-gram scale with control over their stereochemistry. nih.gov
The application of aziridine chemistry in the synthesis of the antibiotic ficellomycin (B1672662) highlights their potential in constructing rare and challenging molecular structures. scholaris.ca In this context, an aziridine cyclization methodology was applied to construct the core structure of the natural product. scholaris.ca
Furthermore, the development of new methods for late-stage aziridination in complex molecule synthesis is an area of active research. illinois.edu This would allow for the introduction of the aziridine functionality at a later stage of a synthetic sequence, providing greater flexibility in synthetic design.
Advanced Material Science Applications
The unique reactivity of N-alkyl aziridines, particularly their ability to undergo ring-opening polymerization, makes them attractive monomers for the synthesis of advanced materials. utwente.nlrsc.org The resulting polyamines and their derivatives exhibit a range of interesting properties and potential applications.
The cationic ring-opening polymerization (CROP) of N-substituted aziridines is a common method for producing poly(aziridine)s. rsc.org However, this process can be complicated by termination reactions. rsc.org Research has shown that substitution at the 2-position of the aziridine ring, as in N-benzyl-2-methylaziridine, can significantly reduce the rate of termination, leading to more controlled polymerization. rsc.org Interestingly, geminal substitution at the 2-position, as in N-benzyl-2,2-dimethylaziridine, has been found to inhibit polymerization. mpg.de
N-tert-butylaziridine is a notable exception, as it undergoes living-like polymerization with minimal termination or transfer reactions. rsc.org This allows for the synthesis of well-defined polymers.
Anionic ring-opening polymerization is another important route to poly(aziridine)s, particularly for N-sulfonylated aziridines. rsc.org This method allows for the synthesis of linear, well-defined polyamines.
The development of organocatalyzed ring-opening polymerization using N-heterocyclic carbenes (NHCs) offers a metal-free approach to poly(aziridine)s. utwente.nl This method provides good control over the polymer's molar mass and dispersity. utwente.nl
The resulting poly(aziridine)s can be used to create a variety of advanced materials. For example, block copolymers can be synthesized by the sequential polymerization of different aziridine monomers. utwente.nl These materials can have applications in areas such as drug delivery, gene therapy, and as coatings and adhesives. google.com
Q & A
Q. How can researchers mitigate toxicity risks while maintaining aziridine reactivity in drug discovery applications?
- Methodology : Introduce electron-withdrawing substituents (e.g., phosphonates) to reduce alkylation potential. For example, aziridine-2-phosphonates show lower cytotoxicity while retaining ring-opening reactivity for targeted prodrug synthesis. Validate via in vitro cytotoxicity assays (e.g., IC₅₀ in HeLa cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
